molecular formula C11H15FN2 B1309705 3-Fluoro-4-piperidin-1-yl-phenylamine CAS No. 85983-56-8

3-Fluoro-4-piperidin-1-yl-phenylamine

Cat. No. B1309705
CAS RN: 85983-56-8
M. Wt: 194.25 g/mol
InChI Key: QBVOAZVDLKSGLR-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a solution of 1-(2-fluoro-4-nitrophenyl)piperidine (14.00 g, 62 mmol) in THF (80 mL) was added Pd/C (3.00 g). The reaction mixture was stirred at rt under H2 overnight. The mixture was filtered, and the filtrate was concentrated in vacuo to give the title compound as a claybank solid (11.00 g, 87%).
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>C1COCC1.[Pd]>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[N:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)[NH2:8]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt under H2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(N)C=CC1N1CCCCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.